molecular formula C11H14Cl2N2O2 B1397042 3-Piperidinyl 4-chloro-2-pyridinecarboxylate hydrochloride CAS No. 1219949-52-6

3-Piperidinyl 4-chloro-2-pyridinecarboxylate hydrochloride

Cat. No.: B1397042
CAS No.: 1219949-52-6
M. Wt: 277.14 g/mol
InChI Key: YKHYYUNSOQQHMY-UHFFFAOYSA-N
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Description

This compound is characterized by its molecular formula C11H14Cl2N2O2 and a molecular weight of 277.14 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidinyl 4-chloro-2-pyridinecarboxylate hydrochloride typically involves the use of piperidine and 4-chloro-2-pyridinecarboxylic acid as starting materials. The reaction proceeds through esterification, followed by hydrochloride salt formation. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Piperidinyl 4-chloro-2-pyridinecarboxylate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The piperidine ring can undergo oxidation to form piperidones or reduction to form piperidines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base such as potassium carbonate (K2CO3).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation Reactions: Products include piperidones.

    Reduction Reactions: Products include piperidines.

Scientific Research Applications

3-Piperidinyl 4-chloro-2-pyridinecarboxylate hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Piperidinyl 4-chloro-2-pyridinecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its precise mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-pyridinecarboxylic acid: Shares the pyridinecarboxylate core but lacks the piperidinyl group.

    Piperidine: Contains the piperidine ring but lacks the pyridinecarboxylate moiety.

    Nicotinic acid derivatives: Contain the pyridine ring and carboxylate group but differ in substitution patterns

Uniqueness

3-Piperidinyl 4-chloro-2-pyridinecarboxylate hydrochloride is unique due to the presence of both the piperidinyl and 4-chloro-2-pyridinecarboxylate moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

piperidin-3-yl 4-chloropyridine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2.ClH/c12-8-3-5-14-10(6-8)11(15)16-9-2-1-4-13-7-9;/h3,5-6,9,13H,1-2,4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHYYUNSOQQHMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC(=O)C2=NC=CC(=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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